molecular formula C17H15N3O4S B277430 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide

Katalognummer B277430
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: MAXDSIDLGXVYJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DBO-PRO-001 and has been studied extensively for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

DBO-PRO-001 has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, DBO-PRO-001 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, DBO-PRO-001 has been shown to modulate the activity of ion channels and receptors in the brain, which could have potential implications for the treatment of neurological disorders. In drug discovery, DBO-PRO-001 has been used as a scaffold for the development of novel compounds with improved pharmacological properties.

Wirkmechanismus

The mechanism of action of DBO-PRO-001 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, DBO-PRO-001 has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In neurons, DBO-PRO-001 has been shown to modulate the activity of ion channels and receptors, including the NMDA receptor and the TRPV1 channel.
Biochemical and Physiological Effects
DBO-PRO-001 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, DBO-PRO-001 has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurons, DBO-PRO-001 has been shown to modulate the activity of ion channels and receptors, which could have potential implications for the treatment of neurological disorders. In animal models, DBO-PRO-001 has been shown to have anti-inflammatory and analgesic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DBO-PRO-001 is its potential as a scaffold for the development of novel compounds with improved pharmacological properties. DBO-PRO-001 has also been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development. However, one of the limitations of DBO-PRO-001 is its relatively low solubility, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on DBO-PRO-001. One of the most promising areas is the development of novel compounds based on the DBO-PRO-001 scaffold with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of DBO-PRO-001, which could provide insights into the development of new drugs for cancer and neurological disorders. Additionally, further studies are needed to evaluate the safety and efficacy of DBO-PRO-001 in animal models and humans.

Synthesemethoden

The synthesis of DBO-PRO-001 involves several steps, including the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(2-thienyl)-1,2,4-oxadiazole-5-amine to form the intermediate product. Finally, the intermediate product is reacted with 3-aminopropionitrile to form the desired product, DBO-PRO-001. The purity of the compound can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Eigenschaften

Molekularformel

C17H15N3O4S

Molekulargewicht

357.4 g/mol

IUPAC-Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C17H15N3O4S/c21-15(18-11-3-4-12-13(10-11)23-8-7-22-12)5-6-16-19-17(20-24-16)14-2-1-9-25-14/h1-4,9-10H,5-8H2,(H,18,21)

InChI-Schlüssel

MAXDSIDLGXVYJI-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=NC(=NO3)C4=CC=CS4

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=NC(=NO3)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.